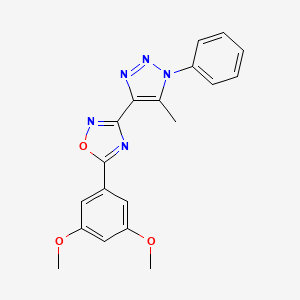

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-12-17(21-23-24(12)14-7-5-4-6-8-14)18-20-19(27-22-18)13-9-15(25-2)11-16(10-13)26-3/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWOCFGJCZZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several key areas of interest:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles and triazoles often exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study:

In a recent study, a derivative of this compound was tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. Results indicated that it reduced cell viability significantly with an IC50 value in the micromolar range. The mechanism was attributed to the inhibition of key regulators involved in epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin .

Antimicrobial Activity

Compounds containing oxadiazole and triazole rings have been noted for their antimicrobial properties. The specific activity against various bacterial strains has been documented, suggesting potential applications in treating infections.

Research Findings:

A study indicated that similar compounds exhibited broad-spectrum antibacterial activity, with some derivatives showing effectiveness against resistant strains of bacteria . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with DNA replication.

Detailed Research Findings

| Activity Type | Cell Line/Organism | IC50/Effect | Mechanism |

|---|---|---|---|

| Anticancer | PDAC (SUIT-2, Panc-1) | Micromolar range | Inhibition of EMT markers |

| Antimicrobial | Various bacterial strains | Effective against resistant strains | Disruption of cell wall synthesis |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Receptor Binding: Docking studies suggest that this compound can bind to receptors involved in inflammation and cancer signaling pathways.

- Enzyme Inhibition: It may inhibit enzymes critical for tumor growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Electron-Withdrawing vs.

- Core Heterocycle Influence : Replacing oxadiazole with thiazole (e.g., ) alters planarity and intermolecular interactions, impacting crystallization behavior.

Q & A

Q. Basic

- 1H NMR : Identify diagnostic peaks (e.g., singlet for triazole-CH₃ at δ 2.4–2.6 ppm, aromatic protons in the 6.8–7.5 ppm range) .

- IR spectroscopy : Confirm oxadiazole ring formation via C=N stretches (1570–1620 cm⁻¹) and absence of precursor carbonyl peaks .

- HPLC : Use a C18 column with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95% at 254 nm) .

What methodological considerations are essential when refining the crystal structure with SHELXL, particularly for low-resolution data?

Q. Advanced

- Twinning detection : Use the Hooft parameter or TWIN commands in SHELXL to model twinned datasets. For example, refine twin fractions iteratively to minimize R-factors .

- Restraints and constraints : Apply SADI (similarity restraints) for geometrically similar bonds (e.g., C-O in dimethoxy groups) and ISOR for anisotropic displacement parameters in disordered regions .

- Validation tools : Cross-check with PLATON to identify missed symmetry or solvent-accessible voids .

How can preliminary biological activity screening be designed for this compound?

Q. Basic

- Target selection : Prioritize enzymes with known interactions with 1,2,4-oxadiazoles, such as fungal 14-α-demethylase (CYP51, PDB: 3LD6) .

- In vitro assays : Use microplate-based inhibition assays (e.g., IC₅₀ determination via absorbance at 340 nm for NADPH consumption).

- Positive controls : Include fluconazole for antifungal activity comparisons .

What strategies optimize synthetic yield when steric hindrance from bulky substituents occurs?

Q. Advanced

- Solvent optimization : Switch to high-boiling, non-polar solvents (e.g., xylene) to enhance solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 8 hours) to minimize side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 8h reflux | 45 | 92 |

| Xylene, microwave | 68 | 96 |

What protocols confirm molecular composition via elemental analysis and mass spectrometry?

Q. Basic

- CHN analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2%. For C₂₀H₁₈N₆O₃: Calculated C 60.30%, H 4.55%, N 21.09% .

- HRMS : Use ESI+ mode; expected [M+H]⁺ at m/z 399.1412 (Δ < 2 ppm).

How to reconcile discrepancies between docking predictions and experimental bioassay results?

Q. Advanced

- Docking parameters : Adjust grid size to encompass allosteric sites and include water molecules in the protein-ligand complex .

- Dynamic simulations : Run MD simulations (10–20 ns) to assess binding stability and entropy effects.

- Experimental validation : Perform site-directed mutagenesis on residues with high docking scores (e.g., Leu376 in CYP51) to confirm binding contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.